4-Carboxy-pennsylvania green
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Overview
Description
4-Carboxy-pennsylvania green is a versatile dye widely used in various biological experiments. It is known for its ability to observe and analyze cell structures, track biomolecules, evaluate cell functions, distinguish cell types, detect biomolecules, study tissue pathology, and monitor microorganisms . This compound is extensively employed in traditional industries like textile dyeing and emerging sectors such as functional textile processing, food pigments, and dye-sensitized solar cells .
Mechanism of Action
Target of Action
4-Carboxy-Pennsylvania Green is a multifunctional dye . It is used in biological experiments to help researchers observe and analyze cell structures, track biomolecules, evaluate cell functions, distinguish cell types, detect biomolecules, study tissue pathology, and monitor microorganisms .
Mode of Action
This compound is often cell permeable, enabling labeling of intracellular targets and components . It is a hybrid of the dyes Oregon Green and Tokyo Green . The low pKa of this compound (4.8) confers bright fluorescence in acidic cellular compartments such as endosomes .
Biochemical Pathways
Given its role as a dye, it is likely involved in pathways related to cellular imaging and tracking of biomolecules .
Pharmacokinetics
It is known that the compound is cell permeable , which suggests it can be absorbed and distributed within cells.
Result of Action
The result of the action of this compound is the ability to observe and analyze cell structures, track biomolecules, evaluate cell functions, distinguish cell types, detect biomolecules, study tissue pathology, and monitor microorganisms . Its bright fluorescence in acidic cellular compartments such as endosomes enhances its utility for chemical biology investigations .
Action Environment
Its low pka suggests that it is stable and exhibits bright fluorescence in acidic environments .
Biochemical Analysis
Biochemical Properties
4-Carboxy-Pennsylvania Green plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules within the cell . The nature of these interactions is largely due to its hydrophobic properties and its ability to permeate cell membranes .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by enabling the labeling of intracellular targets and components . Its low pKa (4.8) confers bright fluorescence in acidic cellular compartments such as endosomes, enhancing its utility for chemical biology investigations .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules within the cell
Transport and Distribution
This compound is transported and distributed within cells and tissues due to its cell-permeable nature . It could interact with transporters or binding proteins, and its localization or accumulation within the cell could be influenced by these interactions .
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
The synthesis of 4-Carboxy-pennsylvania green involves several steps. One efficient and scalable method includes the preparation of this compound methyl ester. This process begins with the key intermediate 2,7-difluoro-3,6-dihydroxyxanthen-9-one, which is obtained by subjecting bis-(2,4,5-trifluorophenyl)methanone to iterative nucleophilic aromatic substitution by hydroxide . This intermediate is then used to prepare pure this compound methyl ester in a 28% overall yield without requiring chromatography . The compound can be converted into the amine-reactive N-hydroxysuccinimidyl ester for the synthesis of various fluorescent molecular probes .
Chemical Reactions Analysis
4-Carboxy-pennsylvania green undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Nucleophilic aromatic substitution reactions are commonly used in the synthesis of this compound.
Common reagents and conditions used in these reactions include hydroxide for nucleophilic aromatic substitution and various oxidizing and reducing agents for oxidation and reduction reactions . The major products formed from these reactions are derivatives of the original compound, which can be used for further applications in biological experiments .
Scientific Research Applications
4-Carboxy-pennsylvania green is a critical tool in various scientific research applications, including:
Chemistry: Used as a fluorescent probe to study chemical reactions and molecular interactions.
Medicine: Utilized in clinical diagnostics to study tissue pathology and monitor microorganisms.
Comparison with Similar Compounds
4-Carboxy-pennsylvania green is related to other fluorophores such as Oregon Green and Tokyo Green. Compared to these compounds, this compound is more hydrophobic, photostable, and less pH-sensitive . This makes it a more suitable alternative for studies involving acidic cellular compartments. Similar compounds include:
Oregon Green: Known for its bright fluorescence and high photostability.
Tokyo Green: Similar to Oregon Green but with different spectral properties.
Properties
IUPAC Name |
4-(2,7-difluoro-3-hydroxy-6-oxoxanthen-9-yl)-3-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12F2O5/c1-9-4-10(21(26)27)2-3-11(9)20-12-5-14(22)16(24)7-18(12)28-19-8-17(25)15(23)6-13(19)20/h2-8,24H,1H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUNQGAYPSJNQMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)F)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12F2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.